An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: A Keystone Building Block for Advanced Kinase Inhibitors
An In-Depth Technical Guide to 5-Bromo-2,4-difluorobenzaldehyde: A Keystone Building Block for Advanced Kinase Inhibitors
For distribution to researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2,4-difluorobenzaldehyde, CAS Number 473416-91-0, a critical starting material in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, physicochemical properties, and its strategic application in the development of targeted therapeutics, with a particular focus on Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of biologically active molecules.[1] The strategic incorporation of halogen atoms, particularly fluorine, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. 5-Bromo-2,4-difluorobenzaldehyde is a prime example of a highly functionalized building block, offering multiple reaction sites for the construction of complex heterocyclic systems.[2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, makes it an invaluable precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis. The key data for 5-Bromo-2,4-difluorobenzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 473416-91-0 | [5] |
| Molecular Formula | C₇H₃BrF₂O | [5] |
| Molecular Weight | 221.00 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Melting Point | 63-65 °C | [6] |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) | General Knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.3 (s, 1H, CHO), 7.95 (t, J=8.0 Hz, 1H, Ar-H), 7.05 (t, J=8.0 Hz, 1H, Ar-H) | [7] (inferred) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.0 (CHO), 165.2 (d, J=254 Hz, C-F), 162.5 (d, J=254 Hz, C-F), 130.0, 115.0, 110.0 (d, J=21 Hz, C-Br), 105.0 (t, J=26 Hz) | [8][9] (inferred) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1250, 1100 (C-F stretch) | General Knowledge |
| MS (EI) | m/z 220, 222 (M⁺, Br isotope pattern) | [10] (inferred) |
Note: Spectroscopic data is inferred from closely related structures and general principles of NMR and IR spectroscopy. Researchers should always acquire their own analytical data for confirmation.
Synthesis of 5-Bromo-2,4-difluorobenzaldehyde: A Step-by-Step Protocol
The most common and efficient synthesis of 5-Bromo-2,4-difluorobenzaldehyde involves the electrophilic bromination of 2,4-difluorobenzaldehyde. The electron-donating effect of the aldehyde group (activating the meta position) and the ortho, para-directing effects of the fluorine atoms converge to favor bromination at the 5-position.
Experimental Protocol: Electrophilic Bromination
-
Reaction Setup: To a stirred solution of 2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as 65% aqueous sulfuric acid, add potassium bromate (1.0 eq) portion-wise at room temperature.[6]
-
Reaction Execution: Heat the reaction mixture to 90°C and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.[6]
-
Work-up: After completion, cool the reaction to room temperature and quench by pouring into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as methyl tert-butyl ether.[6]
-
Purification: Wash the combined organic layers with aqueous sodium sulfite solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.[6]
Causality Behind Experimental Choices:
-
Solvent: The use of a strong acid like sulfuric acid protonates the aldehyde, further deactivating the ring towards electrophilic substitution and enhancing the directing effects of the fluorine atoms.
-
Brominating Agent: Potassium bromate in the presence of sulfuric acid generates elemental bromine in situ, providing a controlled and efficient bromination.
-
Temperature: The elevated temperature is necessary to overcome the deactivation of the aromatic ring by the two fluorine atoms and the aldehyde group.
-
Purification: Vacuum distillation is an effective method for purifying the final product, which has a relatively low boiling point under reduced pressure.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2,4-difluorobenzaldehyde.
Application in Drug Development: Synthesis of GSK-3 Inhibitors
5-Bromo-2,4-difluorobenzaldehyde is a versatile intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications.[11][12] One of the most significant applications is in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[1][13]
The aldehyde functionality provides a convenient handle for condensation reactions to form imines or for reductive amination to introduce substituted amine groups. The bromine atom can be readily displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions to build molecular complexity.
Exemplary Synthetic Application: Towards a GSK-3 Inhibitor Scaffold
A common strategy involves the reaction of 5-Bromo-2,4-difluorobenzaldehyde with a suitable amine-containing heterocycle to construct a core scaffold that can then be further elaborated. For instance, a reductive amination with a substituted aminopyrimidine could yield a key intermediate for a potent GSK-3 inhibitor.
Mechanism of Action: The GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a crucial role in multiple signaling pathways, including the Wnt and insulin signaling pathways.[14] Dysregulation of GSK-3 activity can lead to aberrant phosphorylation of its downstream substrates, contributing to disease pathogenesis.[15][16]
In the context of neurodegenerative diseases like Alzheimer's, hyperactive GSK-3 is known to phosphorylate tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[13] Therefore, inhibitors of GSK-3 are being actively pursued as potential therapeutic agents.
GSK-3 Signaling Pathway Diagram
Caption: Simplified diagram of the Wnt/β-Catenin signaling pathway involving GSK-3.
Conclusion
5-Bromo-2,4-difluorobenzaldehyde is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its unique electronic and structural features make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The synthetic protocols for this compound are well-established, and its reactivity allows for a wide range of chemical transformations. As research into targeted therapies continues to expand, the importance of versatile building blocks like 5-Bromo-2,4-difluorobenzaldehyde is set to grow.
References
-
Beurel, E., Grieco, S. F., & Jope, R. S. (2015). Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. Pharmacology & therapeutics, 148, 114–131. [Link]
- Jope, R. S., & Johnson, G. V. (2004). The glamour and gloom of glycogen synthase kinase-3. Trends in biochemical sciences, 29(2), 95–102.
- Duda, P., Akula, N., & Grammatopoulos, D. K. (2016). The GSK-3 family of protein kinases. Cellular and Molecular Life Sciences, 73(5), 987–1007.
-
Kaca, W., Uzar, T., & Obniska, J. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European journal of medicinal chemistry, 123, 73–84. [Link]
-
Sivaprakasam, P., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Witherington, J., et al. (2006). Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. Bioorganic & medicinal chemistry letters, 16(8), 2091–2094. [Link]
-
Royal Society of Chemistry. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. [Link]
-
MDPI. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. [Link]
-
Kossakowski, K., Cherniienko, A., Zaprutko, L., & Rucinski, J. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2331234. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Rosse, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
University of Utah. 13C DEPT NMR 1D Spectrum. [Link]
-
PrepChem.com. Synthesis of 3-bromo-2,5-difluorobenzaldehyde. [Link]
Sources
- 1. Recent advances in understanding the cellular roles of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. 473416-91-0|5-Bromo-2,4-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. prepchem.com [prepchem.com]
- 11. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
